molecular formula C10H20Cl2N2 B1424084 N,N-Diallyl-3-pyrrolidinamine dihydrochloride CAS No. 1220020-24-5

N,N-Diallyl-3-pyrrolidinamine dihydrochloride

Cat. No.: B1424084
CAS No.: 1220020-24-5
M. Wt: 239.18 g/mol
InChI Key: DIRYVABJQPQRSZ-UHFFFAOYSA-N
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Description

N,N-Diallyl-3-pyrrolidinamine dihydrochloride is a chemical compound with the molecular formula C({10})H({20})Cl({2})N({2}) It is characterized by the presence of two allyl groups attached to a pyrrolidine ring, forming a dihydrochloride salt

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diallyl-3-pyrrolidinamine dihydrochloride typically involves the reaction of 3-pyrrolidinamine with allyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amine group of 3-pyrrolidinamine attacks the allyl chloride, resulting in the formation of N,N-diallyl-3-pyrrolidinamine. This intermediate is then treated with hydrochloric acid to yield the dihydrochloride salt.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but may involve optimized conditions such as higher temperatures, pressures, and the use of catalysts to increase yield and efficiency. The purification process typically includes recrystallization or chromatography to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions: N,N-Diallyl-3-pyrrolidinamine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The allyl groups can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: The compound can be reduced to form saturated amines.

    Substitution: The allyl groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as m-chloroperoxybenzoic acid (mCPBA) or potassium permanganate can be used under mild conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method.

    Substitution: Halogenating agents like bromine or chlorine can be used to introduce halogen atoms into the molecule.

Major Products:

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Saturated amines.

    Substitution: Halogenated pyrrolidinamine derivatives.

Scientific Research Applications

N,N-Diallyl-3-pyrrolidinamine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its ability to form stable complexes.

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Properties

IUPAC Name

N,N-bis(prop-2-enyl)pyrrolidin-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2.2ClH/c1-3-7-12(8-4-2)10-5-6-11-9-10;;/h3-4,10-11H,1-2,5-9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIRYVABJQPQRSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC=C)C1CCNC1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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